molecular formula C17H21NO4 B13911973 [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate

[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate

Cat. No.: B13911973
M. Wt: 303.35 g/mol
InChI Key: TZHRHRZMDMSZHX-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate: is a complex organic compound with a unique structure that includes a dimethylamino group, an oxane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable oxane derivative, followed by esterification with benzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Solvent extraction and purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxane ring or the carbonyl group, resulting in the formation of alcohols or reduced oxane derivatives.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohols or reduced oxane derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxane ring and benzoate ester provide structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [4-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate
  • [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] phenylacetate

Uniqueness: Compared to similar compounds, [1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[1-(dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate

InChI

InChI=1S/C17H21NO4/c1-18(2)12-15(16(19)13-8-10-21-11-9-13)22-17(20)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

TZHRHRZMDMSZHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1CCOCC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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